1-(hydroxymethyl)imidazolidin-2-one

Description

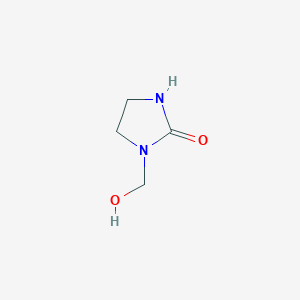

1-(Hydroxymethyl)imidazolidin-2-one is a cyclic urea derivative characterized by a hydroxymethyl (-CH₂OH) substituent attached to the nitrogen atom of the imidazolidin-2-one core. This functional group may also influence reactivity, biological activity, and intermolecular interactions, as seen in related compounds.

Properties

IUPAC Name |

1-(hydroxymethyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-3-6-2-1-5-4(6)8/h7H,1-3H2,(H,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCHHZHVJHXGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166112 | |

| Record name | 1-(Hydroxymethyl)-imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15667-24-0 | |

| Record name | 1-(Hydroxymethyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15667-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Hydroxymethyl)-imidazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015667240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Hydroxymethyl)-imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)-imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(hydroxymethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with formaldehyde under basic conditions. The reaction typically proceeds as follows:

Reactants: Imidazolidin-2-one, formaldehyde

Conditions: Basic medium (e.g., sodium hydroxide), aqueous solution

Procedure: The imidazolidin-2-one is dissolved in water, and formaldehyde is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols

Substitution: Halides, amines

Scientific Research Applications

Medicinal Chemistry

Imidazolidinones are significant in drug discovery and development due to their bioactive properties. 1-(Hydroxymethyl)imidazolidin-2-one serves as a crucial scaffold in the design of novel therapeutic agents.

Key Properties:

- Cytotoxicity: Studies have demonstrated that derivatives of imidazolidin-2-one exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a series of compounds derived from imidazolidinones were tested for anti-cancer activity, showing potential as cytotoxic agents with selective action against tumor cells while sparing normal cells .

- Regioselectivity in Synthesis: The synthesis of substituted imidazolidinones has been optimized for regioselectivity, allowing for the efficient production of compounds with desired biological activities. For example, reactions involving N-(2,2-diethoxyethyl) ureas with aromatic nucleophiles yielded high regioselectivity towards 4-substituted imidazolidinones .

Synthesis Techniques

The synthesis of this compound and its derivatives can be achieved through various methods that enhance yield and purity.

Synthesis Methods:

- Mannich Reaction: This approach involves the reaction of formaldehyde with amines to produce imidazolidines. This method has been shown to yield high percentages of desired products under optimized conditions .

- Cyclization Reactions: The cyclization of N-(2-hydroxyethyl)ethylenediamine and carbon disulfide can lead to the formation of imidazolidinethiones, showcasing the versatility of imidazolidine derivatives in synthetic chemistry .

Table 1: Comparison of Synthesis Methods for Imidazolidines

| Method | Yield (%) | Key Features |

|---|---|---|

| Mannich Reaction | 85-96 | High yield; versatile substrates |

| Cyclization | 70-81 | Simple procedure; side product isolation possible |

| Acid-Catalyzed Reactions | 75-90 | Excellent regioselectivity; simple setup |

The biological activities associated with this compound derivatives extend beyond anti-cancer properties.

Therapeutic Potential:

- Anti-inflammatory Properties: Certain imidazolidine derivatives have shown promising results in reducing inflammation and exhibiting analgesic effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Toxicological Studies: Toxicity assessments indicate a low toxic potential for oral applications in animal models, with no observed adverse effects at high doses (NOAELs of 3,000 mg/kg) .

Case Studies

Several case studies highlight the practical applications of this compound in drug development and synthesis.

Case Study Examples:

- Anti-Cancer Activity: A study evaluated a series of synthesized imidazolidinones for their cytotoxic effects on various cancer cell lines, revealing several compounds with promising anti-tumor activity while maintaining low toxicity to normal cells .

- Synthetic Method Optimization: Research focused on optimizing reaction conditions for synthesizing imidazolidines led to improved yields and selectivity, demonstrating the compound's utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : Hydroxymethyl and hydroxyethyl derivatives exhibit enhanced water solubility compared to aromatic (e.g., m-tolyl) or halogenated (e.g., chloroethyl) analogs .

- Fluorescence: Isoquinolin-3-yl-substituted analogs show strong fluorescence, suggesting that electron-rich substituents enhance photophysical properties.

- Biological Activity : Pyridyl-substituted derivatives demonstrate cytotoxicity against tumor cell lines (e.g., LCLC-103H), while anti-Alzheimer’s activity is observed in benzylated imidazolidin-2-ones (e.g., compound 18c in ) .

Pharmacological and Functional Comparisons

- Anti-Alzheimer’s Activity : Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) shows potent acetylcholinesterase inhibition, highlighting the importance of aromatic and bulky substituents for CNS activity. Hydroxymethyl derivatives may lack sufficient lipophilicity for blood-brain barrier penetration .

- Antiviral Potential: Chlorinated analogs (e.g., 1-(2-chlorobenzyl)imidazolidin-2-one in ) exhibit inhibitory activity against SARS-CoV-2 Mpro, suggesting halogen atoms enhance target binding .

Q & A

Q. How do structural modifications (e.g., substituents on the imidazolidinone ring) affect fluorescence properties?

- Methodology : Synthesize derivatives (e.g., 1-(isoquinolin-3-yl)imidazolidin-2-one) and analyze using UV-Vis and fluorescence spectroscopy. For example, absorption maxima at 290–320 nm and emission at 400–450 nm indicate π→π* transitions influenced by electron-withdrawing/donating groups . Computational TD-DFT calculations correlate experimental spectra with electronic structures.

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on binding affinities (<i>K</i>d) and hydrogen-bond networks .

- QSAR models : Train machine learning algorithms on datasets of imidazolidinone derivatives to correlate structural descriptors (e.g., logP, polar surface area) with IC values .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodology : Re-analyze diffraction data (e.g., CIF files) using SHELXL or OLEX2. Compare torsion angles and non-covalent interactions (e.g., steric clashes in 1-(azin-2-yl) derivatives causing non-planarity) . High-resolution data (≤1.0 Å) and twinning correction improve reliability .

Q. What methodologies assess environmental stability and degradation pathways?

- Methodology :

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., formaldehyde release from hydroxymethyl groups) .

- Photodegradation : Use UV irradiation chambers and track half-lives with HPLC. Compare with OECD guidelines for environmental risk assessment .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.